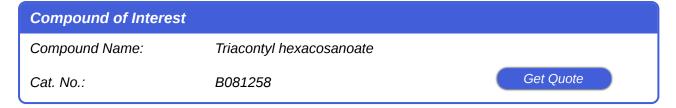


An In-depth Technical Guide to Triacontyl Hexacosanoate (Marsiline) and its Synonyms

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **triacontyl hexacosanoate**, a long-chain ester also known as Marsiline. The document covers its synonyms, physicochemical properties, synthesis and isolation methodologies, and its known pharmacological activities, with a focus on its sedative and anticonvulsant effects.

Chemical Identity and Synonyms

Triacontyl hexacosanoate is a saturated long-chain wax ester. It is the ester of triacontanol (a 30-carbon fatty alcohol) and hexacosanoic acid (a 26-carbon fatty acid).

Synonyms:

- Marsiline[1][2][3]
- Marsilin[3]
- Hexacosanoic acid, triacontyl ester[3]
- 1-Triacontanol cerotate[4]

Physicochemical Properties



A summary of the known physicochemical properties of **triacontyl hexacosanoate** is presented in Table 1.

Property	Value	Reference(s)
Chemical Formula	C56H112O2	[4]
Molecular Weight	817.51 g/mol	[4]
CAS Number	14206-01-0	[4][5]
Appearance	Waxy solid (inferred)	
Melting Point	85-86 °C	[4]
Boiling Point	732 °C at 760 mmHg	[4]
Density	0.854 g/cm ³	[4]
Flash Point	415 °C	[4]
Vapor Pressure	2.74E-21 mmHg at 25°C	[4]
LogP (Predicted)	28.34	[4]
Solubility	Insoluble in water; soluble in nonpolar organic solvents (inferred)	

Experimental ProtocolsIsolation from Natural Sources

The primary natural source of **triacontyl hexacosanoate** (Marsiline) is the aquatic fern Marsilea minuta Linn. and Marsilea rajasthanensis Gupta.[6] The original isolation was reported by Chatterjee et al. in 1963.[6] While the detailed protocol from this publication is not readily available in modern databases, a general procedure for the isolation of such lipophilic compounds from plant material can be outlined as follows:

Protocol: General Extraction and Isolation of Triacontyl Hexacosanoate from Marsilea minuta

Plant Material Collection and Preparation:



- Collect fresh, healthy whole plants of Marsilea minuta.
- Wash the plant material thoroughly with distilled water to remove any debris.
- Air-dry the plant material in the shade until it is free of moisture.
- Grind the dried plant material into a coarse powder.
- Solvent Extraction:
 - Pack the powdered plant material into a Soxhlet apparatus.
 - Extract the powder with a nonpolar solvent such as petroleum ether or hexane for 48-72 hours. The choice of a nonpolar solvent is crucial for extracting the waxy, lipophilic triacontyl hexacosanoate.
 - After extraction, concentrate the crude extract under reduced pressure using a rotary evaporator to yield a waxy residue.
- · Chromatographic Purification:
 - Prepare a silica gel column (60-120 mesh) using a suitable nonpolar solvent system (e.g., hexane or a hexane-ethyl acetate gradient).
 - Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
 - Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.
 - Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualizing agent (e.g., iodine vapor or a spray reagent for lipids).
 - Pool the fractions containing the compound of interest.
- Recrystallization and Characterization:



- Recrystallize the purified compound from a suitable solvent (e.g., acetone or ethanol) to obtain pure crystals of triacontyl hexacosanoate.
- Characterize the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C
 NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Chemical Synthesis

A general method for the synthesis of long-chain esters like **triacontyl hexacosanoate** involves the Fischer esterification of the corresponding fatty acid and fatty alcohol in the presence of an acid catalyst.

Protocol: Synthesis of Triacontyl Hexacosanoate

- Reaction Setup:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,
 combine equimolar amounts of hexacosanoic acid and triacontanol.
 - Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
 - Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
- Reaction Execution:
 - Heat the reaction mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
 - Monitor the progress of the reaction by TLC or by measuring the amount of water collected.
 - Continue the reflux until the reaction is complete (typically several hours).
- Work-up and Purification:
 - Allow the reaction mixture to cool to room temperature.



- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude triacontyl hexacosanoate.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography as described in the isolation protocol.

Pharmacological Activity

Triacontyl hexacosanoate, as Marsiline, has been primarily investigated for its effects on the central nervous system, specifically its sedative and anticonvulsant properties.

Sedative and Anticonvulsant Activity

The initial discovery of Marsiline's pharmacological activity was reported by Chatterjee et al.[6] While specific quantitative data from modern assays are scarce, a standardized ethanolic extract of Marsilea minuta containing 1.15% w/w Marsiline has been evaluated for its antidepressant activity.[1][2] This suggests that Marsiline is a key bioactive component responsible for the plant's CNS effects.

Experimental Models for Evaluating Sedative and Anticonvulsant Effects:

- Pentylenetetrazole (PTZ)-induced seizure model: To assess anticonvulsant activity, animals
 are pre-treated with the test compound before being challenged with a convulsive dose of
 PTZ. The latency to the first seizure and the severity of seizures are recorded.
- Maximal Electroshock (MES) seizure model: This model is used to identify compounds effective against generalized tonic-clonic seizures.
- Barbiturate-induced sleeping time: To evaluate sedative effects, the test compound is administered to animals, and the potentiation of sleep induced by a barbiturate like pentobarbital is measured by recording the onset and duration of sleep.

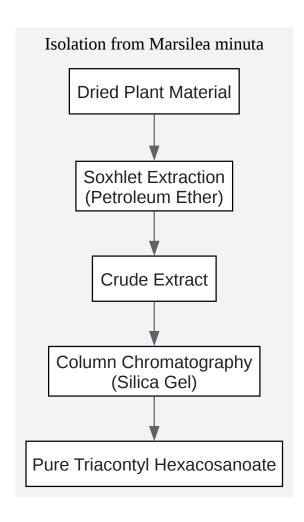


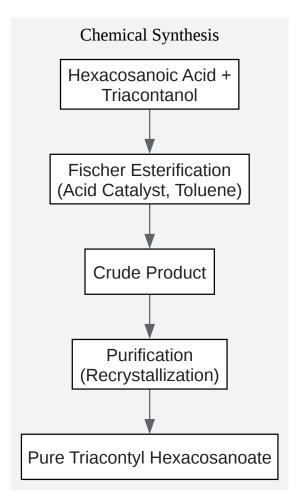
 Open-field test: This test can be used to assess general locomotor activity and exploratory behavior, where a decrease in activity can indicate a sedative effect.

Potential Mechanism of Action

The precise molecular mechanism of action for **triacontyl hexacosanoate** has not been elucidated. However, based on the general pharmacology of sedative and anticonvulsant drugs, several potential pathways can be hypothesized. Many such drugs act by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) or by modulating voltagegated ion channels.

Visualizations

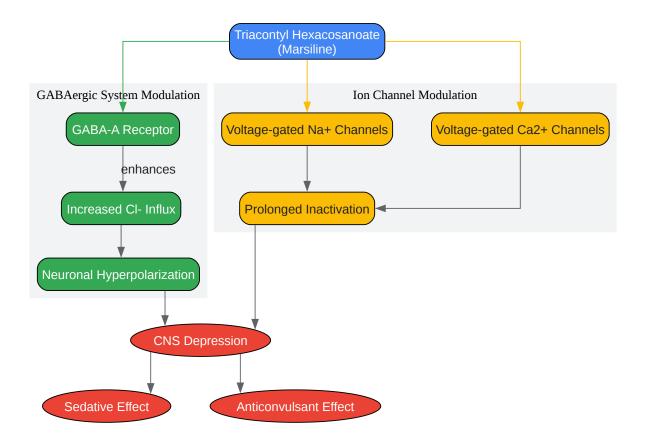




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Caption: Experimental Workflows for Obtaining Triacontyl Hexacosanoate.



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Caption: Hypothetical Signaling Pathways for CNS Depressant Effects.

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